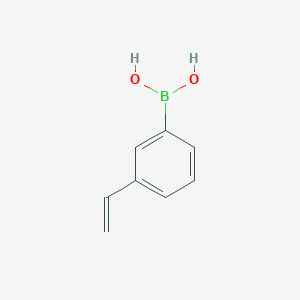

3-Vinylphenylboronic acid

Description

3-Vinylphenylboronic acid (CAS 15016-43-0) is an organoboron compound with the molecular formula $ \text{C}8\text{H}9\text{BO}_2 $. It is widely employed as a monomer in polymer synthesis due to its electron-donating vinyl group, which enhances luminescent properties and reactivity in cross-coupling reactions . The compound is synthesized via hydrolysis of the ester formed from this compound chloride and a triazine . Its versatility spans applications in pharmaceuticals, agrochemicals, and materials science, particularly in molecularly imprinted polymers (MIPs) for selective adsorption .

Propriétés

IUPAC Name |

(3-ethenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6,10-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBQEKBVWDPVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402437 | |

| Record name | 3-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15016-43-0 | |

| Record name | (3-Vinylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15016-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Purification and Crystallization

The crude product is purified through sequential crystallization from water, yielding white plates with a melting point of 141–147°C. This step is critical for removing unreacted starting materials and byproducts such as the dibromo derivative (melting point 196–197.5°C). The authors note that the final compound may contain variable amounts of anhydride, necessitating rigorous drying under vacuum.

Spectral Characterization and Quality Control

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits distinct absorption bands:

Nuclear Magnetic Resonance (NMR)

Though NMR data for this compound is absent in the provided sources, analogous compounds like 4-vinylphenylboronic acid-styrene copolymers (Table S1,) suggest characteristic aromatic proton signals between δ 6.5–7.5 ppm and vinyl protons at δ 5.0–6.0 ppm. Future studies should prioritize full ¹H and ¹³C NMR assignments.

Modern Context and Applications in Synthesis

Role in Suzuki-Miyaura Coupling

This compound participates in Suzuki-Miyaura reactions to form biaryl compounds, a cornerstone of pharmaceutical and materials chemistry. For example, its coupling with aryl halides enables the synthesis of diarylketones via three-component cross-coupling.

Molecular Imprinting

In polymer science, this compound acts as a functional monomer for imprinting fructose and pinacol, creating selective binding sites in molecularly imprinted polymers (MIPs). The boronic acid group forms reversible covalent bonds with diols, enabling applications in sensors and separations.

Industrial Production and Supplier Landscape

Table 1: Supplier Specifications for this compound

| Supplier | Purity | Form | Storage Conditions |

|---|---|---|---|

| Henan Fengda Chemical | ≥95% | Powder | 2–8°C |

| Chongqing Chemdad | ≥97% | Crystals | 2–8°C |

| Hefei TNJ Chemical | ≥95% | Powder | 2–8°C |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Vinylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with halides or triflates in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the vinyl group can be further functionalized.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols and Quinones: Formed through oxidation reactions.

Functionalized Aromatics: Formed through substitution reactions.

Applications De Recherche Scientifique

Organic Synthesis

3-Vinylphenylboronic acid is primarily utilized in several key organic reactions:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. It is particularly valuable in pharmaceutical chemistry for developing complex molecules .

- Synthesis of Arylmercapturic Acids : Through the Chen-Lam-Evans arylation method, this compound serves as a reactant to produce arylmercapturic acids, which have applications in drug metabolism studies .

- Three-Component Coupling Reactions : It can participate in three-component cross-coupling reactions yielding diarylketones, which are important intermediates in organic synthesis .

Polymer Chemistry

This compound is also significant in polymer science:

- Copolymerization : It has been copolymerized with various monomers to create thermoresponsive materials. For example, low concentrations of this compound have been used as a co-monomer with 2-N-morpholinoethyl methacrylate to produce polymers with glucose-sensing capabilities . This application is particularly relevant for developing smart materials that respond to environmental stimuli.

- Molecular Imprinting : The compound is employed in molecular imprinting techniques to create selective sensors for biomolecules such as fructose and pinacol. This method allows for the design of materials that can selectively bind target molecules, enhancing their utility in sensor technology .

Biochemical Applications

In biochemistry, this compound has shown promise in various applications:

- Glucose Sensors : The boronic acid moiety can reversibly bind to diols, making it useful for developing glucose sensors. These sensors exploit the unique interaction between boronic acids and glucose, allowing for real-time monitoring of glucose levels in biological samples .

Environmental Applications

Recent studies have explored the use of this compound in environmental chemistry:

- Recovery Processes : In mining and mineral processing, boronic acids like this compound have been investigated for their ability to enhance the recovery of valuable minerals through selective flocculation processes. This application can improve the efficiency of alumina extraction from bauxite ores .

Data Table: Summary of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Reactions | Formation of biaryl compounds for pharmaceuticals |

| Arylmercapturic Acids Synthesis | Production of metabolites for drug metabolism research | |

| Three-Component Coupling | Synthesis of diarylketones as intermediates | |

| Polymer Chemistry | Copolymerization | Creation of thermoresponsive polymers with glucose sensing capabilities |

| Molecular Imprinting | Development of selective sensors for biomolecules | |

| Biochemical Applications | Glucose Sensors | Real-time monitoring of glucose levels through boronic acid interactions |

| Environmental Applications | Mineral Recovery | Enhanced extraction processes in mining through selective flocculation |

Case Studies

- Thermoresponsive Polymers : Research demonstrated that copolymers formed from this compound and N-morpholinoethyl methacrylate exhibited tunable cloud point temperatures, making them suitable for biomedical applications where temperature sensitivity is critical .

- Glucose Sensor Development : Studies highlighted the effectiveness of boronic acids in creating sensors that can accurately measure glucose levels in diabetic patients, showcasing their potential impact on health monitoring technologies .

Mécanisme D'action

The mechanism by which 3-Vinylphenylboronic acid exerts its effects is primarily through its ability to form stable carbon-carbon bonds in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the transfer of the vinyl group to the electrophilic partner, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparaison Avec Des Composés Similaires

3-Formylphenylboronic Acid (CAS 87199-16-4)

- Structure : The formyl group ($-\text{CHO}$) is electron-withdrawing, reducing the boron atom’s Lewis acidity compared to 3-vinylphenylboronic acid.

- Reactivity : DFT/B3LYP studies show distinct vibrational spectra and frontier molecular orbitals. The HOMO-LUMO gap (4.5 eV) is narrower than 4-formylphenylboronic acid (4.7 eV), indicating higher reactivity in electron-deficient environments .

- Applications: Limited utility in Suzuki-Miyaura couplings due to reduced boron electrophilicity but useful in sensor design for aldehyde-specific interactions .

3-Ethylphenylboronic Acid (CAS 90555-65-0)

- Structure : The ethyl group ($-\text{C}2\text{H}5$) is electron-donating, increasing steric hindrance but improving stability.

- Reactivity : Lower reactivity in cross-coupling reactions compared to vinyl derivatives but favored in multi-step pharmaceutical syntheses requiring controlled conditions .

- Applications : Key intermediate in drug development, particularly for APIs requiring boronic acid-mediated C–C bond formation .

3-(Trifluoromethyl)phenylboronic Acid (CAS 1423-26-3)

- Structure : The $-\text{CF}_3$ group is strongly electron-withdrawing, significantly lowering boron’s electrophilicity.

- Reactivity : Reduced efficiency in Suzuki reactions but effective in fluorinated compound synthesis. Melting point (163–166°C) is higher than this compound (~120°C) due to increased polarity .

Performance in Cross-Coupling Reactions

Physical and Spectral Properties

Activité Biologique

3-Vinylphenylboronic acid (3-VPBA) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores the biological activity of 3-VPBA, focusing on its applications in bioorthogonal chemistry, enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a boronic acid functional group attached to a vinyl-substituted phenyl ring. This structure allows it to participate in various chemical reactions, particularly those involving the formation of reversible covalent bonds with diols. Its water solubility and stability in biological environments make it a valuable reagent for bioconjugation and labeling applications.

Bioorthogonal Reactivity

Recent studies have highlighted the use of vinylboronic acids, including 3-VPBA, as bioorthogonal reactants. These compounds can react efficiently with tetrazines through inverse electron-demand Diels-Alder reactions, facilitating the labeling of biomolecules in living systems. The reaction rates for 3-VPBA have been reported as high as 27 Ms, making it one of the faster reacting bioorthogonal reagents available .

Table 1: Comparison of Reactivity Rates

| Compound | Reaction Rate (Ms) | Comments |

|---|---|---|

| This compound | 27 | High efficiency in biological systems |

| Norbornene | ~2 | Commonly used but slower than 3-VPBA |

Enzyme Inhibition

Boronic acids, including 3-VPBA, have been explored for their potential as enzyme inhibitors. The mechanism involves the formation of reversible complexes with target enzymes, which can lead to inhibition of their activity. For instance, studies have shown that vinylboronic acids can inhibit proteasome subunits in living cells without significant toxicity at concentrations up to 1 mM . This property is particularly advantageous for developing therapeutic agents targeting proteasomal degradation pathways.

Case Study: Proteasome Inhibition

In a comparative study, 3-VPBA was tested alongside other bioorthogonal moieties for proteasome inhibition. The results demonstrated that while higher concentrations were required for complete inhibition compared to norbornene derivatives, the cellular uptake was not significantly hampered by the presence of the vinylboronic acid moiety .

Biocompatibility and Toxicity

One of the critical aspects of using 3-VPBA in biological applications is its biocompatibility. Studies indicate that it exhibits low toxicity levels in cellular environments, making it suitable for applications in live cell imaging and drug delivery systems .

Applications in Drug Development

The unique properties of 3-VPBA position it as a promising candidate for drug development. Its ability to selectively modify biomolecules can be harnessed for targeted therapy approaches, particularly in cancer treatment where precise drug delivery is crucial.

Future Directions

Ongoing research aims to further explore the therapeutic potential of 3-VPBA and its derivatives. Investigations into its use as a scaffold for developing novel enzyme inhibitors or as a platform for targeted drug delivery are particularly promising areas.

Q & A

Q. Can this compound be integrated into stimuli-responsive hydrogels for drug delivery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.